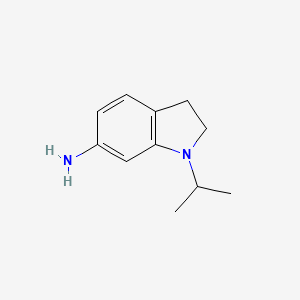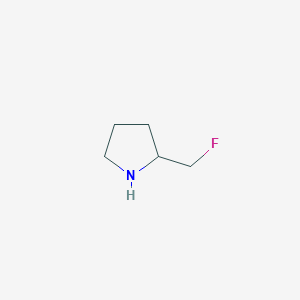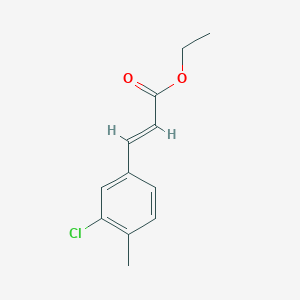
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate
Descripción general
Descripción
(E)-Ethyl 3-(3-chloro-4-methylphenyl)acrylate is an organic compound with the chemical formula C10H11ClO2. It is a colorless liquid with a strong, sweet odor, and is used as a monomer in the synthesis of polymers. It is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has a wide range of applications due to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
(E)-Ethyl 3-(3-chloro-4-methylphenyl)acrylate has a wide range of applications in scientific research. It is used as a monomer in the synthesis of polymers, and has been used in the development of new materials for medical and industrial applications. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, this compound has been used in the study of the structure and function of enzymes, and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzyme reactions. It is thought to bind to the active site of the enzyme and prevent it from catalyzing the reaction. This inhibition of enzyme activity leads to the desired effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate are not well understood. However, it has been shown to have some anti-inflammatory and analgesic activity in laboratory animals. It has also been shown to have some antibacterial activity, and has been used in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate in laboratory experiments include its low cost, its availability in large quantities, and its stability in aqueous solutions. However, the compound is toxic and must be handled with caution. In addition, the compound is volatile and can easily evaporate from solution, making it difficult to accurately measure its concentration.
Direcciones Futuras
The future directions of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate research include the development of new synthetic methods, the optimization of its use in laboratory experiments, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, the potential of this compound as a building block for the synthesis of other compounds should be explored.
Propiedades
IUPAC Name |
ethyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-8H,3H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNFZANIDVUPOI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Chloro-2-fluorobenzoyl)amino]acetic acid](/img/structure/B3168224.png)

![N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168232.png)

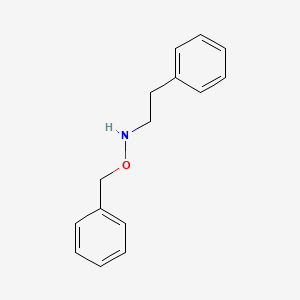

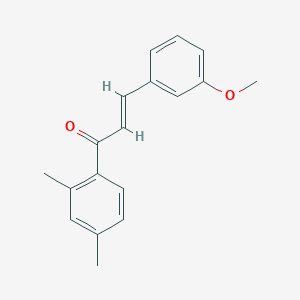
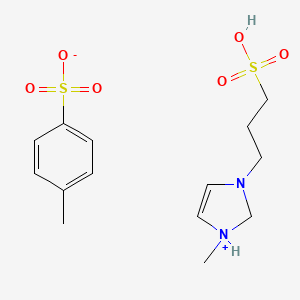
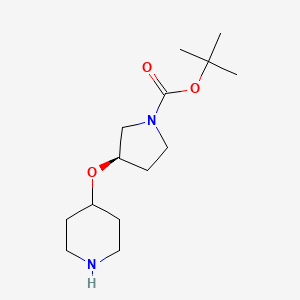
![6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole](/img/structure/B3168287.png)
![Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3168289.png)
